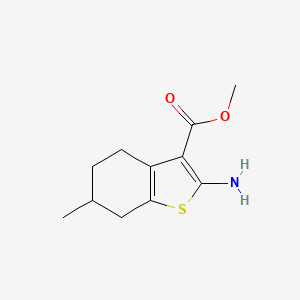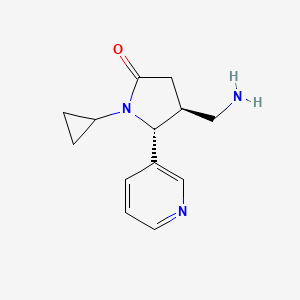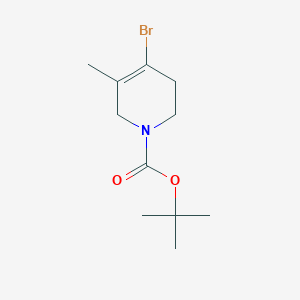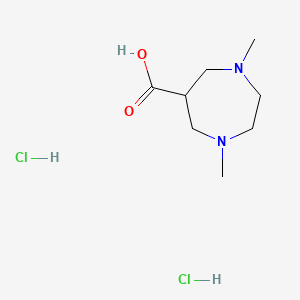
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their biological potential .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole has a bicyclic structure with a five-membered ring containing nitrogen and sulfur atoms fused to a six-membered benzene ring .Chemical Reactions Analysis
Benzothiazole compounds can undergo a variety of chemical reactions. For example, they can react with halogenobenzenesulfonylhydrazides to form hydrazonylsulfones .Mécanisme D'action
Target of Action
A structurally similar compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Cdk5 plays a crucial role in neuronal development and function, and its dysregulation has been implicated in neurodegenerative diseases .
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target protein (cdk5) to inhibit its activity . This interaction could involve binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions.
Biochemical Pathways
Cdk5 is involved in various cellular processes, including cell cycle regulation, apoptosis, and synaptic plasticity .
Result of Action
If it indeed inhibits cdk5, it could potentially alter neuronal function and development, and possibly provide therapeutic benefits in neurodegenerative diseases where cdk5 is dysregulated .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDP in lab experiments is its broad range of biological activities. BDP has been shown to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Additionally, BDP is relatively easy to synthesize and can be purified using various analytical techniques.
One limitation of using BDP in lab experiments is its potential toxicity. BDP has been shown to be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for research on BDP. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of BDP in inducing apoptosis in cancer cells and its potential use in combination with other cancer therapies.
Another area of interest is BDP's anti-inflammatory effects. Further studies are needed to determine the mechanisms underlying these effects and its potential use in treating inflammatory diseases.
Additionally, BDP's neuroprotective effects are an area of interest for future research. Further studies are needed to determine the potential use of BDP in treating neurodegenerative diseases.
Conclusion:
In conclusion, BDP is a chemical compound with potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in cancer therapy, inflammatory disease treatment, and neurodegenerative disease treatment.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 2,6-dichlorophenol with 2-aminobenzothiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BDP. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
BDP has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity. BDP has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, BDP has been shown to have anti-inflammatory and neuroprotective effects.
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVAPULZYHLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)

![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)




